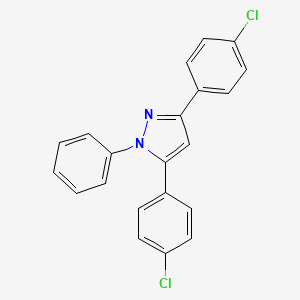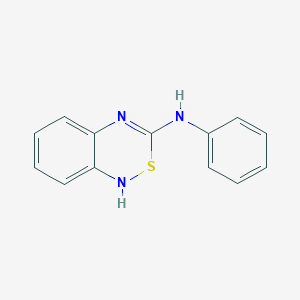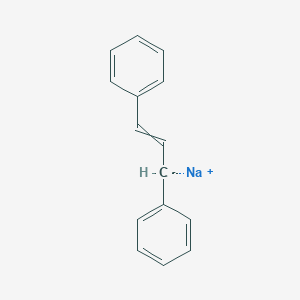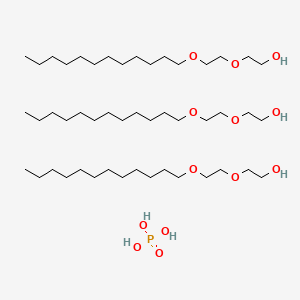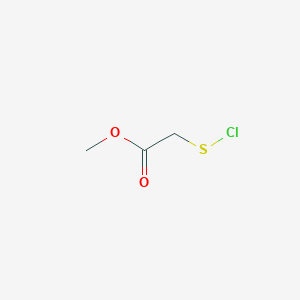
2,7-Dithia-3,6-diazaoctanedithioamide, N,N,N',N'-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dithia-3,6-diazaoctanedithioamide, N,N,N’,N’-tetramethyl- is a chemical compound that belongs to the family of dithiadiazoles. These compounds are characterized by the presence of sulfur and nitrogen atoms in their structure, which contribute to their unique chemical properties .
Preparation Methods
The synthesis of 2,7-Dithia-3,6-diazaoctanedithioamide, N,N,N’,N’-tetramethyl- typically involves the reaction of nitriles with thiazyl chloride. The reaction conditions are crucial for the successful formation of the desired product. For large-scale industrial production, a mixture of ammonium chloride and sulfur dichloride under a chlorine atmosphere can be used as a substitute for thiazyl chloride, although the yields are generally lower .
Chemical Reactions Analysis
2,7-Dithia-3,6-diazaoctanedithioamide, N,N,N’,N’-tetramethyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens for oxidation and iodide or thiocyanate for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of applications in scientific research In chemistry, it is used as a ligand for metal ions and as a catalyst in organic polymerization reactionsIn industry, it is employed in the synthesis of various organic compounds .
Mechanism of Action
The mechanism of action of 2,7-Dithia-3,6-diazaoctanedithioamide, N,N,N’,N’-tetramethyl- involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can lead to the formation of complexes with metal ions, which can then participate in various chemical reactions. The specific pathways involved depend on the particular application and conditions .
Comparison with Similar Compounds
2,7-Dithia-3,6-diazaoctanedithioamide, N,N,N’,N’-tetramethyl- can be compared with other dithiadiazoles, such as 1,2-dithia-3,5-diazoles and 1,3-dithia-2,5-diazoles. These compounds share similar structural features but differ in the arrangement of sulfur and nitrogen atoms. The unique arrangement in 2,7-Dithia-3,6-diazaoctanedithioamide, N,N,N’,N’-tetramethyl- contributes to its distinct chemical properties and reactivity .
Properties
CAS No. |
34041-03-7 |
|---|---|
Molecular Formula |
C8H18N4S4 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
[2-(dimethylcarbamothioylsulfanylamino)ethylamino] N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C8H18N4S4/c1-11(2)7(13)15-9-5-6-10-16-8(14)12(3)4/h9-10H,5-6H2,1-4H3 |
InChI Key |
SVRXCFMQPQNIGW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)SNCCNSC(=S)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


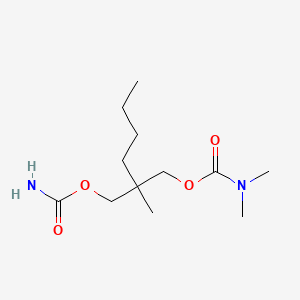

![4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14682086.png)
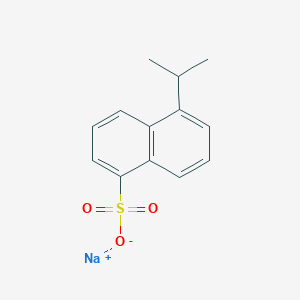
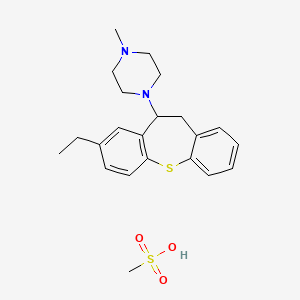
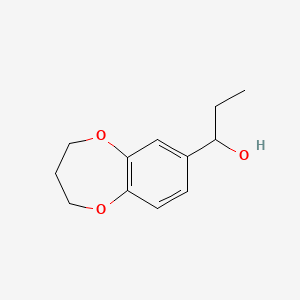
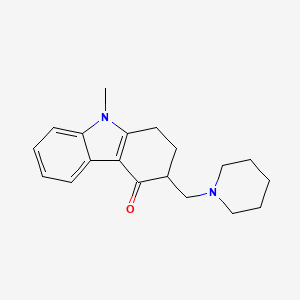
![1-(2-Fluoroethyl)-3-(3,5,7-trimethyltricyclo[3.3.1.13,7]dec-1-yl)urea](/img/structure/B14682112.png)
